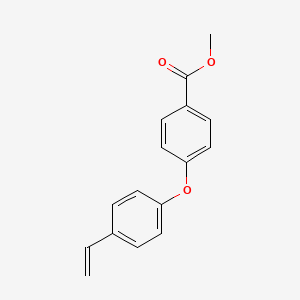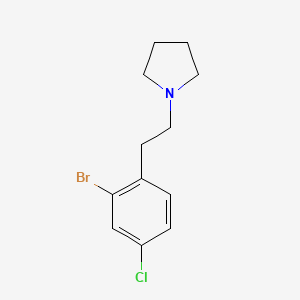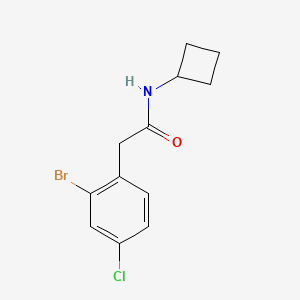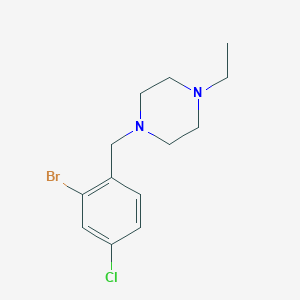
1-(2-Bromo-4-chlorobenzyl)-4-ethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-4-chlorobenzyl)-4-ethylpiperazine is an organic compound that belongs to the class of piperazines It features a benzyl group substituted with bromine and chlorine atoms, attached to a piperazine ring with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-4-chlorobenzyl)-4-ethylpiperazine can be synthesized through a multi-step process involving the following key steps:
Bromination and Chlorination: The starting material, benzyl chloride, undergoes bromination and chlorination to introduce the bromine and chlorine substituents on the benzene ring. This can be achieved using bromine and chlorine gas under controlled conditions.
Formation of Benzyl Halide: The resulting 2-bromo-4-chlorobenzyl chloride is then reacted with 4-ethylpiperazine. This step typically involves nucleophilic substitution, where the piperazine nitrogen attacks the benzyl chloride, displacing the chloride ion and forming the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination and Chlorination: Large-scale reactors are used to carry out the bromination and chlorination reactions efficiently.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-4-chlorobenzyl)-4-ethylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzyl halide moiety can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the halide group.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products like azides, thiols, or amines.
Oxidation Products: Corresponding oxides or hydroxylated derivatives.
Reduction Products: Dehalogenated compounds or fully reduced hydrocarbons.
Scientific Research Applications
1-(2-Bromo-4-chlorobenzyl)-4-ethylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of halogenated benzyl derivatives with biological targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-chlorobenzyl)-4-ethylpiperazine involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine substituents on the benzyl group can enhance binding affinity to specific targets, leading to biological effects. The piperazine ring provides a scaffold that can interact with various biological pathways, influencing the compound’s activity.
Comparison with Similar Compounds
1-(2-Bromo-4-chlorobenzyl)-4-methylpiperazine: Similar structure but with a methyl group instead of an ethyl group.
1-(2-Bromo-4-chlorobenzyl)-4-phenylpiperazine: Contains a phenyl group, which can alter its chemical and biological properties.
1-(2-Bromo-4-chlorobenzyl)-4-isopropylpiperazine: Features an isopropyl group, affecting its steric and electronic characteristics.
Uniqueness: 1-(2-Bromo-4-chlorobenzyl)-4-ethylpiperazine is unique due to the specific combination of bromine and chlorine substituents on the benzyl group and the ethyl group on the piperazine ring. This combination can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-[(2-bromo-4-chlorophenyl)methyl]-4-ethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrClN2/c1-2-16-5-7-17(8-6-16)10-11-3-4-12(15)9-13(11)14/h3-4,9H,2,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOUWUAYCLJJLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
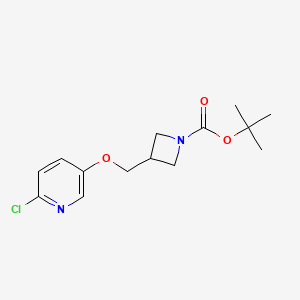
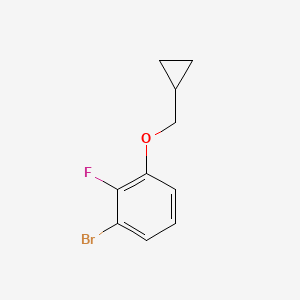
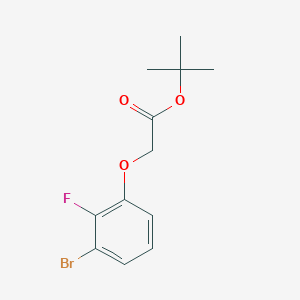
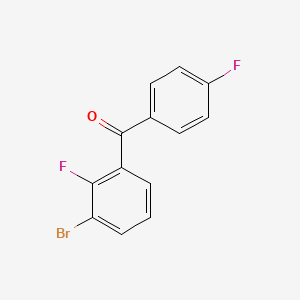
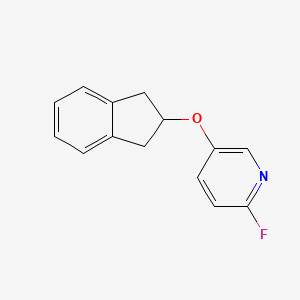
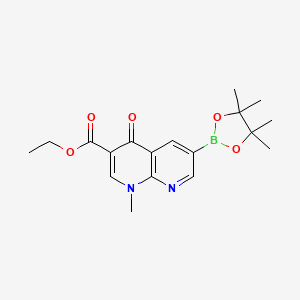


![1-[(2-Bromo-4-chlorophenyl)methyl]azetidine](/img/structure/B8170844.png)
methylamine](/img/structure/B8170851.png)
